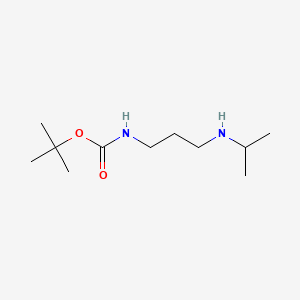

1-(Boc-amino)-3-(isopropylamino)propane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Boc-amino)-3-(isopropylamino)propane is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.

準備方法

The synthesis of 1-(Boc-amino)-3-(isopropylamino)propane typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.

Alkylation: The Boc-protected amine is then alkylated with isopropylamine under suitable conditions to yield the final product.

The reaction conditions often involve the use of organic solvents like dichloromethane and may require temperature control to optimize yield and purity .

化学反応の分析

1-(Boc-amino)-3-(isopropylamino)propane undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid. .

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino groups.

Oxidation and Reduction: While the Boc group provides stability, the free amine (after deprotection) can undergo oxidation and reduction reactions under appropriate conditions.

Common reagents used in these reactions include TFA for deprotection and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

1-(Boc-amino)-3-(isopropylamino)propane has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides, where the Boc group protects the amino group during chain elongation

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection of functional groups

Biological Studies: It is employed in studies involving enzyme-substrate interactions and protein modifications

Industrial Applications: The compound is used in the production of fine chemicals and intermediates for various industrial processes

作用機序

The mechanism of action of 1-(Boc-amino)-3-(isopropylamino)propane primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating reactions such as peptide bond formation .

類似化合物との比較

1-(Boc-amino)-3-(isopropylamino)propane can be compared with other Boc-protected amines, such as:

1-(Boc-amino)cyclopropanecarboxylic acid: Similar in its use of the Boc group for protection, but differs in its structure and specific applications

1-(Boc-amino)butane: Another Boc-protected amine used in peptide synthesis, with a different alkyl chain length

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability profiles compared to other Boc-protected amines .

生物活性

1-(Boc-amino)-3-(isopropylamino)propane, also known by its CAS number 1229627-05-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and an isopropylamino moiety, which contributes to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

This compound features a central propane backbone substituted with a Boc-protected amine and an isopropylamine group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The Boc group serves as a protective moiety that can be removed under physiological conditions, potentially releasing the active amine. This release may enhance the compound's ability to modulate various biological pathways, including those involved in cell signaling and metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : Some studies have indicated that it may possess neuroprotective effects, potentially benefiting conditions such as neurodegeneration.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation | |

| Anti-inflammatory | Modulates inflammatory cytokines | |

| Neuroprotective | Protects neurons from degeneration |

Case Studies and Research Findings

- Anticancer Study : In a study published in Science Advances, this compound was shown to significantly reduce the viability of human osteosarcoma cells (HOS). The compound induced apoptosis in these cells, evidenced by increased levels of cleaved caspase-3 and PARP, markers associated with programmed cell death.

- Inflammatory Response Investigation : A separate study examined the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a marked decrease in TNF-alpha and IL-6 production upon treatment with this compound, suggesting its potential utility in treating inflammatory diseases.

- Neuroprotection Research : In an experimental model of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls. The mechanism was hypothesized to involve modulation of oxidative stress pathways.

特性

IUPAC Name |

tert-butyl N-[3-(propan-2-ylamino)propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-9(2)12-7-6-8-13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFZEOKALAZPET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。